2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate
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Overview
Description
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate is a chemical compound belonging to the class of benzothiadiazines. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of diuretics and antihypertensive agents. The presence of the sulfonamide group and the benzothiadiazine ring structure contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxylation step can be achieved using methanol in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a diuretic and antihypertensive agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuretic and antihypertensive effects. The compound targets the sodium-chloride symporter, disrupting ion transport and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative with similar diuretic properties.
Hydrochlorothiazide: A widely used diuretic with a similar mechanism of action.
Benzthiazide: Known for its use in treating hypertension and edema.
Uniqueness
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate is unique due to the presence of the N-methoxy group, which may enhance its pharmacokinetic properties and biological activity compared to other benzothiadiazine derivatives.
Properties
CAS No. |
63937-23-5 |
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Molecular Formula |
C16H18Cl2N6O11S4 |
Molecular Weight |
669.5 g/mol |
IUPAC Name |
6-chloro-N-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrate |
InChI |
InChI=1S/2C8H8ClN3O5S2.H2O/c2*1-17-12-19(15,16)7-3-8-6(2-5(7)9)10-4-11-18(8,13)14;/h2*2-4,12H,1H3,(H,10,11);1H2 |
InChI Key |
XKQSWOJTXFCYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CONS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N=CN2)Cl.CONS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N=CN2)Cl.O |
Origin of Product |
United States |
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